molecular formula C21H24ClN5O3S2 B2807343 N-(3-chloro-4-methoxyphenyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207049-83-9

N-(3-chloro-4-methoxyphenyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2807343
CAS No.: 1207049-83-9
M. Wt: 494.03
InChI Key: DKKSRKPCLPSZOU-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring and substituted with a 3-chloro-4-methoxyphenyl acetamide moiety. The isopropyl group at position 6 and the sulfanyl linkage at position 5 contribute to its distinct electronic and steric profile.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-6-propan-2-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3S2/c1-12(2)27-19(29)17-18(24-20(32-17)26-8-4-5-9-26)25-21(27)31-11-16(28)23-13-6-7-15(30-3)14(22)10-13/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKSRKPCLPSZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(N=C(S2)N3CCCC3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide, also referred to as L414-2226, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of L414-2226 is C22H22ClN3O3SC_{22}H_{22}ClN_3O_3S with a molecular weight of approximately 494.03 g/mol. The compound features a complex structure that includes a thiazolo-pyrimidine moiety, which is often associated with diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC22H22ClN3O3S
Molecular Weight494.03 g/mol
IUPAC NameThis compound
SMILESCC(C)c(cc1)ccc1N(C(C=C1)=O)N=C1SCC(Nc(cc1)cc(Cl)c1OC)=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of L414-2226 against various cancer cell lines. The compound exhibits cytotoxic effects primarily through the induction of apoptosis and inhibition of cell proliferation.

Efficacy Against Cancer Cell Lines

  • Breast Cancer (MDA-MB-231) : L414-2226 demonstrated significant cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231. In MTT assays, it inhibited cell viability at concentrations as low as 2 µM, effectively disrupting colony formation .
  • Pancreatic Cancer (Panc-1) : The compound also showed promising results against Panc-1 cells, with a notable reduction in spheroid viability and colony growth. The mechanism appears to involve both direct cytotoxicity and modulation of signaling pathways related to cell survival .

The proposed mechanism by which L414-2226 exerts its biological effects involves:

  • Inhibition of Key Signaling Pathways : The compound may interfere with pathways that regulate cell survival and apoptosis, although specific targets remain to be fully elucidated.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

Other Biological Activities

Beyond its anticancer properties, preliminary data suggest that L414-2226 may possess antibacterial activity. Its structural components are reminiscent of known antibacterial agents, indicating potential for further exploration in this area.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of L414-2226 on various cancer cell lines using the MTT assay. Results indicated:

Cell LineIC50 (µM)Observations
MDA-MB-2312Significant inhibition of colony growth
Panc-12Reduced spheroid viability

Study 2: Mechanistic Insights

Research investigating the mechanism revealed that L414-2226 activates apoptotic pathways in cancer cells:

  • Apoptosis Induction : Flow cytometry analysis showed increased Annexin V staining in treated cells.

Study 3: Antibacterial Potential

In vitro tests demonstrated that L414-2226 exhibits activity against select Gram-positive bacteria, suggesting a broader pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Thiazolo[4,5-d]pyrimidine 6-(propan-2-yl), 2-(pyrrolidin-1-yl), 5-sulfanyl, N-(3-chloro-4-methoxyphenyl)acetamide Sulfanyl, pyrrolidine, isopropyl, chloro, methoxy Enhanced lipophilicity (isopropyl, pyrrolidine), electron-withdrawing effects (chloro, methoxy)
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, 3,8-diphenyl, triazole-thiol Triazole, thiol, methoxy Increased π-π stacking (phenyl groups), redox activity (thiol)
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) Pyrimidine-thiophene Dichlorophenyl, methylamino, thiophene-carboxamide Carboxamide, chloro, methylamino Polar interactions (carboxamide), halogen bonding (dichlorophenyl)
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2) Pyrimidine Chloro-fluorophenyl, thiophene, 3-methylpyridin-4-amine Amine, halogen, heteroaromatic Solubility modulation (pyridine), steric hindrance (methyl)

Key Observations:

Core Heterocycles: The target compound’s thiazolo[4,5-d]pyrimidine core is less common than simple pyrimidine or thiophene-pyrimidine hybrids (e.g., compounds 1 and 2) . This fused system may enhance rigidity and binding specificity compared to monocyclic analogs. Compound 8 shares a fused pyrrolo-thiazolo-pyrimidine system but incorporates a triazole-thiol group, which could confer distinct redox properties absent in the target compound.

The 3-chloro-4-methoxyphenyl acetamide moiety introduces electron-withdrawing and directing effects, which may influence aromatic interactions or metabolic stability relative to non-halogenated analogs.

Synthetic Pathways :

  • The target compound’s synthesis may parallel methods for compound 8 and 9 , where thioamide intermediates undergo cyclization. However, the use of ethyl chloroacetate in compound 9 suggests divergent strategies for introducing acetamide side chains.

Biological Relevance :

  • While activity data are unavailable for the target compound, structural analogs like compound 2 (with pyridinamine and thiophene groups) are often explored as kinase inhibitors . The target’s pyrrolidine and isopropyl groups could modulate target selectivity or pharmacokinetics.

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